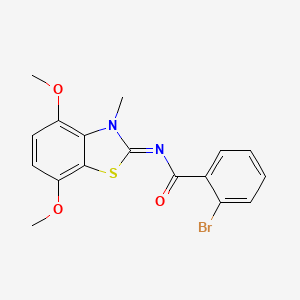

2-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of benzothiazole and has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

Microwave Promoted Synthesis

2-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is used in microwave-promoted synthesis processes. This method provides a cleaner, more efficient, and faster approach for the synthesis of related compounds compared to traditional thermal heating (Saeed, 2009).

Synthesis of Novel Derivatives

It is instrumental in the synthesis of novel derivatives, such as N-(4-oxothiazolidine-2-ylidene)benzamide derivatives, which are characterized using various spectroscopic methods (Hossaini et al., 2017).

Anticonvulsant and Neurotoxicity Studies

Some derivatives of 1,3-benzothiazol-2-yl benzamides, synthesized using this compound, have been evaluated for their anticonvulsant, neurotoxicity, and CNS depressant studies. These compounds have shown promising activity in these areas (Rana et al., 2008).

Crystal Structure Analysis

The compound has been used in the study of intermolecular interactions in derivatives, facilitating the understanding of crystal structure, Hirshfeld surface analysis, and DFT calculations (Saeed et al., 2020).

Antifungal Activity Research

It plays a role in synthesizing benzamides that are tested for antifungal activity. Some synthesized compounds have displayed low to moderate antifungal activity (Saeed et al., 2008).

Synthesis of Metal Chelates

The compound is used in the synthesis of metal chelates, helping in the development of new materials with potential applications in various fields including catalysis and materials science (Angulo-Cornejo et al., 2000).

Anticancer Activity Studies

This compound contributes to the synthesis of derivatives that are evaluated for their anticancer activity. Some of these derivatives have shown potential in in-vitro anticancer activity studies (Waghmare et al., 2013).

Wirkmechanismus

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (cox) enzymes .

Mode of Action

Based on the structural similarity to other benzothiazole derivatives, it could potentially interact with the cox enzymes, leading to the suppression of these enzymes . This suppression could result in the reduction of inflammation, as COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response .

Biochemical Pathways

The compound may affect the arachidonic acid pathway, where COX enzymes convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . By inhibiting the COX enzymes, the compound could potentially disrupt this pathway, leading to a decrease in the production of these inflammatory mediators.

Result of Action

The result of the compound’s action could potentially be a reduction in inflammation, given its potential role in inhibiting the COX enzymes . This could lead to a decrease in the production of inflammatory mediators, thereby alleviating symptoms associated with inflammatory conditions.

Biochemische Analyse

Biochemical Properties

The (Z)-2-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been evaluated for its anti-inflammatory activity . It has been found to interact with enzymes such as COX-1 and COX-2, showing high IC50 values for COX-1 inhibition . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .

Cellular Effects

In terms of cellular effects, (Z)-2-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been shown to have an impact on cell signaling pathways, particularly those involving inflammation . By inhibiting COX-1 and COX-2 enzymes, it can potentially influence cellular metabolism and gene expression related to inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of (Z)-2-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves binding interactions with biomolecules such as COX-1 and COX-2 enzymes . This binding leads to enzyme inhibition, which in turn can lead to changes in gene expression related to inflammation .

Eigenschaften

IUPAC Name |

2-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3S/c1-20-14-12(22-2)8-9-13(23-3)15(14)24-17(20)19-16(21)10-6-4-5-7-11(10)18/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETKNZHYIUKZHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3Br)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2452124.png)

![N-(4-chlorophenyl)-2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]acetamide](/img/structure/B2452128.png)

![3-Ethyl-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B2452129.png)

![3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2452132.png)

![N-benzyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2452134.png)

![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-methoxybenzenecarboxamide](/img/structure/B2452136.png)

![5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid](/img/structure/B2452143.png)

![1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2452146.png)